molecular formula C11H11NO4 B2517146 methyl 3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanoate CAS No. 28884-00-6

methyl 3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanoate

Cat. No. B2517146
CAS RN: 28884-00-6
M. Wt: 221.212
InChI Key: SIBGBKAOFDQIDC-UHFFFAOYSA-N
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Description

Methyl 3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanoate is a compound that belongs to the class of 1,3-benzoxazol-2(3H)-ones, which are known for their biological activity. This particular ester derivative is structurally related to various compounds that have been studied for their chemical and physical properties, as well as their potential biological activities.

Synthesis Analysis

The synthesis of related benzoxazinone derivatives has been reported using different methods. For instance, a zinc triflate-catalyzed regioselective 1,6-conjugate addition of vinylogous carbamates to p-quinone methides has been developed to access 3,3-diaryl-2-(2-oxo-2H-1,4-benzoxazin-3-yl)propanoic acid esters, which are structurally similar to the compound . Additionally, novel 3-(2-oxo-2H-benzo[b][1,4]oxazin-3-yl)propanoates have been synthesized from 2-aminophenols and dimethyl-2-oxoglutarate under mild conditions .

Molecular Structure Analysis

The molecular structure of related compounds has been extensively studied using X-ray diffraction and quantum chemical calculations. For example, the charge density and molecular structure of (2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid, a closely related molecule, have been determined, revealing insights into the dynamics of the molecule and the effect of intermolecular interactions . Vibrational spectroscopy and theoretical calculations have also been used to investigate the structure of similar compounds, such as 3-(6-benzoyl-2-oxobenzo[d]oxazol-3(2H)-yl)propanoic acid .

Chemical Reactions Analysis

The reactivity of benzoxazolone derivatives has been explored in various chemical reactions. The reaction of 1-(2-benzoxazolon-3-yl)-2-propanones with hydrazinhydrate, for example, has been studied, leading to the formation of hydrazones, azines, and tetrahydro-1,2,4-triazine-3-ones, depending on the reaction conditions . These findings suggest that the methyl ester may also participate in similar reactions, potentially leading to a variety of products.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoxazolone derivatives are influenced by their molecular structure. The vibrational spectra and molecular structure of 3-(piperidine-1-yl-methyl)-1,3-benzoxazol-2(3H)-one, another related molecule, have been determined using both experimental and theoretical methods, providing a comprehensive understanding of its properties . Similarly, the structural and spectral studies on 3-(6-benzoyl-5-chloro-2-benzoxazolinon-3-yl) propanoic acid have contributed to the assignment of vibrational spectra and a better grasp of its chemical behavior .

Scientific Research Applications

Novel Organic Syntheses and Biological Activities

  • Synthesis of Benzoxazinone Derivatives : A study reported the synthesis of novel 3-(2-oxo-2H-benzo[b][1,4]oxazin-3-yl)propanoates from 2-aminophenols and dimethyl-2-oxoglutarate. These compounds displayed activity against Candida albicans, with one derivative showing moderate activity against bacterial strains, highlighting their potential as antimicrobial agents (Hachama et al., 2013).

  • Corrosion Inhibition : Another study focused on the application of a benzoxazin derivative as a corrosion inhibitor for carbon steel in acidic solutions. The study found that the compound effectively inhibits corrosion, with efficiency increasing with concentration, indicating its potential use in industrial applications (Hachama et al., 2016).

Material Science and Chemistry

  • Advanced Material Synthesis : Research into the catalytic synthesis of benzoxazinone derivatives has yielded methods for creating complex organic molecules with potential applications in pharmaceuticals and materials science. One such study describes a zinc triflate-catalyzed synthesis method for 3,3-diaryl-2-(2-oxo-2H-1,4-benzoxazin-3-yl)propanoic acid esters, showcasing a novel approach to accessing hybrid compounds (Peddinti et al., 2021).

Theoretical and Experimental Chemistry

  • Molecular Structure Analysis : A comprehensive study on the molecular structure and vibrational spectra of benzoxazolone derivatives provides insight into the physical properties of these compounds. This research aids in understanding the stability and reactivity of benzoxazinones, contributing to their potential utility in various chemical processes (Taşal et al., 2009).

  • Electron Density Studies : Analysis of the electron density of benzoxazolone derivatives offers valuable information on the electronic structure of these molecules. Such studies can inform the design of new compounds with desired properties for use in pharmaceuticals and materials science (Wang et al., 2016).

properties

IUPAC Name

methyl 3-(2-oxo-1,3-benzoxazol-3-yl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO4/c1-15-10(13)6-7-12-8-4-2-3-5-9(8)16-11(12)14/h2-5H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIBGBKAOFDQIDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCN1C2=CC=CC=C2OC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanoate

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